Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It is also known by other names such as ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be achieved from Hydrazine monohydrochloride and 2-Butenedioic acid, 2-hydroxy-, 1,4-diethyl ester, sodium salt (1:1), (2Z)- .
Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate are complex and involve several steps. The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has a molecular weight of 156.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 156.05349212 g/mol . The topological polar surface area of the compound is 67.8 Ų .
Scientific Research Applications
Core Element in Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, as a pyrazole derivative, is part of this core element and contributes to the diverse biological activities of pyrazoles .
Medicine
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
In addition to their medical applications, pyrazoles are also used in agriculture . The specific applications of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in agriculture are not mentioned, but it’s likely that it could be used in similar ways to other pyrazoles.
Synthesis of Pyrazole Derivatives
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be used in the synthesis of pyrazole derivatives . These derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Synthesis of Dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1 H -pyrazole) Heterocyclic Derivatives
A simple and efficient approach for the synthesis of dihydro-5- (4,5-dihydro-3-methyl-5-oxo-1phenyl-1 H -pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as catalyst .
Antibacterial Properties
This molecule has noteworthy antibacterial properties . This makes it useful in the development of new antibacterial drugs.
Anti-inflammatory Properties
It also has anti-inflammatory properties . This could make it useful in the treatment of diseases and conditions characterized by inflammation.
Anticancer Properties
Finally, this molecule has anticancer properties . This suggests that it could be used in the development of new cancer treatments.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNWWDKWKYUBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279928 |
Source
|
Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
CAS RN |
58607-90-2 |
Source
|
Record name | 58607-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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